Z-His(Bzl)-OH
Overview
Description
Z-His(Bzl)-OH: Z-L-Histidine benzyl ester , is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and serves as a protected form of histidine, where the benzyl group protects the imidazole side chain from unwanted reactions during peptide assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-His(Bzl)-OH typically involves the protection of the histidine amino group and the esterification of the carboxyl group. The benzyl group is introduced to protect the imidazole side chain. The synthesis can be carried out using standard peptide synthesis protocols, often involving the use of anhydrous hydrogen fluoride (HF) or other strong acids like trifluoromethanesulfonic acid (TFMSA) for cleavage from resins .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and ensure the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-His(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzyl ester can be reduced to yield the free histidine.
Substitution: The benzyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized histidine derivatives.
Reduction: Free histidine.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Chemistry: Z-His(Bzl)-OH is widely used in peptide synthesis as a protected histidine derivative. It allows for the selective deprotection and incorporation of histidine into peptides without unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the role of histidine in biological systems .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its protected form ensures stability and bioavailability during drug formulation .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic applications .
Mechanism of Action
The mechanism of action of Z-His(Bzl)-OH involves its role as a protected histidine derivative in peptide synthesis. The benzyl group protects the imidazole side chain from unwanted reactions, allowing for selective deprotection and incorporation into peptides. The molecular targets and pathways involved include the enzymatic cleavage of the benzyl group and the subsequent incorporation of histidine into the peptide chain .
Comparison with Similar Compounds
Z-Glu-Tyr: Another protected amino acid derivative used in peptide synthesis.
Ac-Phe-Tyr: A protected phenylalanine derivative used in synthetic substrates.
Uniqueness: Z-His(Bzl)-OH is unique due to its specific protection of the histidine imidazole side chain, which is crucial for its role in peptide synthesis. The benzyl group provides stability and selectivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRIMXAOFFQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305099 | |
Record name | 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21929-66-8 | |
Record name | NSC169121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-His(Bzl)-OH exert its anticancer effects in human cancer cells?
A: Research indicates that this compound exhibits anticancer activity by influencing the expression of key genes involved in cell survival and apoptosis (programmed cell death). Specifically, treatment with this compound in MCF-7 breast cancer cells led to an increase in the expression of the p53 gene, a tumor suppressor gene known to induce apoptosis in response to cellular damage []. Concurrently, this compound treatment downregulated the expression of the Bcl-2 gene, which is known to promote cell survival by inhibiting apoptosis []. This coordinated regulation of p53 and Bcl-2 suggests that this compound pushes cancer cells towards a state of programmed cell death, ultimately inhibiting their growth and proliferation.
Q2: What evidence supports the anticancer activity of this compound in vitro?
A: The study demonstrated that this compound effectively inhibits the growth of both A549 lung cancer cells and MCF-7 breast cancer cells in a dose-dependent manner []. The researchers determined the compound's potency by calculating the IC50 value, which represents the concentration required to inhibit cell viability by 50%. this compound exhibited IC50 values of 24.88 μM and 24.8 μM in A549 and MCF-7 cells, respectively, indicating its ability to effectively kill both types of cancer cells []. Interestingly, the combination of this compound with quercetin, a naturally occurring compound with known anticancer properties, exhibited synergistic cytotoxic effects, resulting in significantly lower IC50 values (6.72 μM and 9.79 μM in A549 and MCF-7 cells, respectively) []. This synergistic effect suggests that combining this compound with other anticancer agents could potentially enhance its therapeutic efficacy.
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